1H,4H-thiochromeno[4,3-c]pyrazole
Description
Significance of Pyrazole-Fused Heterocycles in Contemporary Organic Chemistry
Fused heterocyclic systems, particularly those incorporating the pyrazole (B372694) moiety, are of substantial interest in modern organic and medicinal chemistry. mdpi.comresearchgate.net The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in drug discovery. tandfonline.comnih.gov This is due to its ability to form a variety of interactions with biological targets and its presence in numerous approved drugs. tandfonline.comnih.gov When fused with other ring systems, the resulting structures exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comglobalresearchonline.netnih.govresearchgate.net
The versatility of pyrazole-fused systems stems from the pyrazole core's electronic properties and its capacity for substitution at multiple positions, allowing for the fine-tuning of molecular properties. chim.it Researchers continuously develop new synthetic methods, such as multicomponent reactions, to create diverse libraries of these compounds for biological screening. researchgate.net The adaptability of precursors like 5-aminopyrazole derivatives further expands the synthetic possibilities, leading to the creation of novel fused systems such as pyrazolopyridines and pyrazolopyrimidines. mdpi.comnih.gov This ongoing research highlights the critical role of pyrazole-fused heterocycles as a cornerstone in the development of new functional molecules. researchgate.net
Overview of Thiochromene and Pyrazole Scaffold Architectures in Chemical Research
Both thiochromene and pyrazole scaffolds are independently recognized as important structural motifs in chemical research, particularly in the pursuit of new therapeutic agents.
Thiochromene Scaffold: Thiochromenes, or benzothiopyrans, are heterocyclic compounds containing a benzene (B151609) ring fused to a thiopyran ring. rsc.org They are sulfur analogs of the more widely studied chromenes. rsc.orgrsc.org The presence of the sulfur atom imparts distinct physicochemical properties. Thiochromene derivatives have garnered significant interest for their potential as anticancer, anti-HIV, antioxidant, and antimicrobial agents. rsc.orgrsc.org Despite their pharmacological potential, synthetic routes to thiochromenes are less explored compared to their oxygen-containing counterparts, making the development of new synthetic methodologies an active area of research. rsc.orgrsc.org
Pyrazole Scaffold: The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. globalresearchonline.netspast.org Its structure is a key feature in a multitude of compounds with broad pharmacological applications. spast.org Pyrazole-containing drugs are used as anticancer agents, anti-inflammatory drugs, and treatments for various other conditions. nih.govglobalresearchonline.net The pyrazole ring is aromatic and possesses both a weakly acidic (pyrrole-like) and a weakly basic (pyridine-like) nitrogen atom, which allows for diverse chemical interactions and modifications. globalresearchonline.netspast.org The success of pyrazole-based drugs like Celecoxib and Sildenafil has cemented its status as a critical building block in medicinal chemistry. taylorandfrancis.com
The fusion of these two distinct and biologically relevant scaffolds, thiochromene and pyrazole, leads to the creation of novel heterocyclic systems with the potential for unique chemical properties and biological activities.
Structural Context of 1H,4H-thiochromeno[4,3-c]pyrazole within Tricyclic Fused Ring Systems
The compound this compound is a tricyclic heterocyclic system. Its core structure results from the fusion of a thiochromene unit and a pyrazole ring. The nomenclature "[4,3-c]" specifies the manner of fusion between the two parent heterocycles.
Thiochromene base: The foundation of the molecule is the thiochromene system, which consists of a benzene ring fused to a thiopyran ring.
Pyrazole fusion: A pyrazole ring is then fused to the 'c' face of the thiopyran ring, specifically across the 4th and 3rd positions of the thiochromene system.
This specific arrangement creates a rigid, planar, tricyclic structure containing one sulfur atom and two adjacent nitrogen atoms within the five-membered pyrazole ring. The "1H,4H-" designation indicates the position of the saturated carbon atoms in the newly formed ring system. The synthesis of this scaffold is achieved through the reaction of 3-hydroxymethylene-thiochroman-4-ones or 3-cyanomethylene-thiochroman-4-ones with hydrazine (B178648) derivatives. rsc.orgscispace.com This reaction constructs the pyrazole ring onto the thiochroman-4-one (B147511) precursor to yield the final 4H-thiochromeno[4,3-c]pyrazole structure. rsc.org
Academic Research Landscape and Rationale for Investigating this compound
The academic interest in this compound and its derivatives is primarily driven by the field of medicinal chemistry and the search for novel bioactive compounds. The rationale for its investigation is built upon the established biological significance of both the pyrazole and thiochromene scaffolds. nih.govrsc.org By combining these two pharmacophores into a single fused system, researchers aim to discover molecules with enhanced or novel biological activities.
Research has focused on the synthesis of various derivatives and their subsequent biological evaluation. For instance, a series of chromeno[4,3-c]pyrazol-4(2H)-one derivatives, which are structurally related to the core scaffold, have been synthesized and evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3K), a target relevant to cancer therapy. nih.gov This research demonstrated that specific derivatives exhibit potent inhibitory activity against the PI3Kα isoform. nih.gov
The synthesis of the core 4H-thiochromeno[4,3-c]pyrazole system itself has been documented, providing a foundational route for creating a library of analogs for further study. rsc.orgscispace.com The investigation into these compounds is part of a broader effort in chemical biology and drug discovery to explore novel chemical spaces. The rigid, tricyclic framework of the thiochromeno[4,3-c]pyrazole scaffold provides a unique template for designing molecules that can fit into specific biological targets with high affinity and selectivity.
Table 1: Research Findings on Thiochromeno[4,3-c]pyrazole and Related Derivatives
| Compound Class | Synthetic Precursors | Research Focus | Key Finding |
| 4H-thiochromeno[4,3-c]pyrazoles | 3-Hydroxymethylene-thiochroman-4-ones and hydrazine derivatives | Synthesis of the core heterocyclic system | Development of a synthetic route to the novel tricyclic scaffold. rsc.orgscispace.com |
| Chromeno[4,3-c]pyrazol-4(2H)-one derivatives | Not specified | Evaluation as Phosphatidylinositol 3-Kinase (PI3K) inhibitors | Compound 5l showed potent antiproliferative activity and high potency for PI3Kα (IC50 of 0.012 µM). nih.gov |
| Isothiochromeno[4,3-c]pyrazole-3-carboxylic acid | Not specified | Compound characterization | Identification and documentation of a related isomeric structure. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
1,4-dihydrothiochromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C10H8N2S/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2,(H,11,12) |
InChI Key |
TVPJODVFKPLXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h,4h Thiochromeno 4,3 C Pyrazole and Its Derivatives
Strategies for Ring Annulation and Formation of the Fused Thiochromeno[4,3-c]pyrazole Core
The construction of the thiochromeno[4,3-c]pyrazole scaffold is achieved through several key synthetic strategies. These approaches focus on the efficient formation of the pyrazole (B372694) ring fused to the thiochromane moiety.
Cyclocondensation Reactions Employing Hydrazine (B178648) Derivatives
A prevalent and classical method for synthesizing the 1H,4H-thiochromeno[4,3-c]pyrazole core involves the cyclocondensation reaction of a suitable thiochroman-4-one (B147511) derivative with various hydrazine derivatives. rsc.orgscispace.com This reaction is a direct application of the well-established Knorr pyrazole synthesis. youtube.com The reaction of 3-hydroxymethylene-thiochroman-4-ones or 3-cyanomethylene-thiochroman-4-ones with hydrazines affords 4H-thiochromeno[4,3-c]pyrazoles. rsc.orgscispace.com The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen. For instance, reacting with methyl- or phenyl-hydrazine leads to the corresponding N-methyl or N-phenyl derivatives. rsc.org The reaction is typically carried out in a suitable solvent like ethanol (B145695) under reflux conditions. mdpi.com
| Starting Material | Reagent | Product | Reference |
| 3-Hydroxymethylenethiochroman-4-one | Hydrazine hydrate | This compound | rsc.orgscispace.com |
| 3-Cyanomethylenethiochroman-4-one | Phenylhydrazine | 1-Phenyl-1H,4H-thiochromeno[4,3-c]pyrazole | rsc.org |
| 3-Arylidenethiochromanones | Hydrazine | Thiochromeno[4,3-c]pyrazole derivatives | researchgate.net |
Multicomponent Reaction Approaches to the Fused System
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry for the construction of complex molecules in a single step, offering advantages in terms of efficiency and atom economy. While specific examples for the direct one-pot synthesis of this compound via MCRs are not extensively detailed in the provided results, the general principles of MCRs for pyrazole synthesis are well-established and can be conceptually applied. beilstein-journals.orgnih.govnih.gov For instance, a one-pot, three-component coupling of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative is a common strategy for pyrazole synthesis. organic-chemistry.org In the context of the thiochromeno[4,3-c]pyrazole system, a hypothetical MCR could involve a thiochroman-4-one derivative, a one-carbon electrophile, and a hydrazine.
A related four-component synthesis is known to produce pyrano[2,3-c]pyrazoles, which are structurally analogous to the target system. beilstein-journals.orgnih.gov This reaction typically involves an ethyl acetoacetate, a hydrazine, malononitrile, and an aldehyde. nih.gov Adapting such a strategy to the thiochromane series would be a plausible approach.
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular cyclization represents another key strategy for the formation of the fused pyrazole ring. This can involve the cyclization of a suitably functionalized thiochromane derivative. For example, a Fischer indolization-type reaction of a phenylhydrazone derivative of thiochroman-4-one can lead to the formation of a fused indole (B1671886) ring system, and similar principles can be applied to pyrazole synthesis. researchgate.net
Rearrangement reactions can also play a role. For instance, the acid-promoted rearrangement of a 3-hydroxymethylenethiochroman-4-one can lead to a 3-isopropenylthiochromenone, which can then undergo further reactions. rsc.org While not directly leading to the pyrazole, this highlights the chemical versatility of the precursors.
Precursors and Key Intermediates in Synthetic Pathways
The successful synthesis of 1H,4H-thiochromeno[4,3-c]pyrazoles relies on the availability and reactivity of specific precursors and key intermediates.
Utilization of Thiochroman-4-ones as Precursors
Thiochroman-4-ones are the cornerstone precursors for the synthesis of the thiochromeno[4,3-c]pyrazole system. rsc.orgresearchgate.netnih.gov These compounds serve as the foundational bicyclic scaffold onto which the pyrazole ring is constructed. The reactivity of the C-3 position adjacent to the carbonyl group is crucial for introducing the necessary functionality for cyclization.
Thiochroman-4-ones themselves can be synthesized through various methods, including the palladium-catalyzed carbonylative ring-forming reactions of 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide. researchgate.net
Employment of 1,3-Dicarbonyl Compounds and Their Synthetic Equivalents
The formation of the pyrazole ring in the Knorr synthesis and related methodologies relies on the use of 1,3-dicarbonyl compounds or their synthetic equivalents. youtube.comnih.govrsc.org In the context of synthesizing this compound, the 1,3-dicarbonyl functionality is typically incorporated into the thiochroman-4-one precursor.
Specifically, 3-hydroxymethylene-thiochroman-4-one and 3-formyl-4-chlorocoumarin (a related oxygen analog) serve as key intermediates. rsc.orgscispace.commdpi.com These compounds contain a β-keto-aldehyde or a masked β-dicarbonyl system, which is the reactive moiety that undergoes condensation with hydrazine derivatives to form the pyrazole ring. rsc.orgscispace.commdpi.com The synthesis of these intermediates often involves the formylation of the corresponding thiochroman-4-one at the C-3 position.
| Precursor/Intermediate | Role in Synthesis | Reference |
| Thiochroman-4-one | Starting scaffold | rsc.orgresearchgate.netnih.gov |
| 3-Hydroxymethylenethiochroman-4-one | 1,3-Dicarbonyl equivalent | rsc.orgscispace.com |
| 3-Cyanomethylenethiochroman-4-one | Intermediate for pyrazole formation | rsc.orgscispace.com |
| 3-Formyl-4-chlorocoumarin | Analogous precursor for fused pyrazoles | mdpi.com |
Role of Other Heterocyclic Precursors in Fusion Strategies
The creation of fused pyrazole systems, including the thiochromeno[4,3-c]pyrazole core, often involves the use of pre-existing heterocyclic structures as foundational synthons. A key strategy is the reaction of hydrazine derivatives with functionalized thiochroman-4-ones. Specifically, 3-hydroxymethylene-thiochroman-4-ones and 3-cyanomethylene-thiochroman-4-ones serve as crucial precursors. scispace.comrsc.org When these compounds react with various hydrazines, they undergo a condensation and subsequent cyclization to form the 4H-thiochromeno[4,3-c]pyrazole ring system. scispace.comrsc.org
In a related approach, the isomeric thiochromeno[3,4-c]pyrazoles can be synthesized from 4-(dimethylaminomethylene)thiochroman-3-ones upon reaction with methyl- and phenyl-hydrazines. rsc.org This highlights how the initial placement of functional groups on the thiochroman (B1618051) ring dictates the final isomeric outcome of the fused pyrazole product.
Furthermore, pyrazole-4-carbaldehydes have been identified as versatile precursors for a variety of fused heterocyclic systems. semanticscholar.org For instance, the intramolecular cross-coupling reaction of 3-methyl-1-phenyl-5-(p-tolylthio)-1H-pyrazole-4-carbaldehyde can lead to the formation of a thiochromeno[2,3-c]pyrazol-4(1H)-one derivative. semanticscholar.org This demonstrates the utility of starting with a pre-formed pyrazole ring and building the thiochromene portion onto it.
Reaction Conditions and Catalytic Systems in Synthesis
The successful synthesis of 1H,4H-thiochromeno[4,3-c]pyrazoles and related fused pyrazole structures is highly dependent on the employed reaction conditions and catalytic systems. These factors influence reaction rates, yields, and in some cases, the regioselectivity of the final product.
Traditional synthetic approaches often utilize thermal heating in a suitable solvent to drive the cyclization reaction. For instance, the reaction of 3-hydroxymethylene- and 3-cyanomethylene-thiochroman-4-ones with hydrazine derivatives is typically carried out under these conditions to afford 4H-thiochromeno[4,3-c]pyrazoles. scispace.comrsc.org
Similarly, the synthesis of various pyrazole-fused heterocycles often employs refluxing in solvents like ethanol or dimethylformamide (DMF). nih.gov For example, the Vilsmeier-Haack reaction to produce pyrazole-4-carbaldehydes, which can be precursors to fused systems, is conducted by heating a hydrazone in a POCl₃/DMF solvent system. nih.gov The cyclization of 1-(2-hydroxyaryl)propane-1,3-diones to form 2-pyrazolyl-chromones, a related oxygen-containing fused system, is achieved by refluxing in ethanol with a catalytic amount of acid. nih.gov
These solution-phase methods are well-established but may require prolonged reaction times and higher temperatures to achieve completion.
To accelerate reaction times and often improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, including for pyrazole derivatives. scispace.comdergipark.org.tr Microwave irradiation can rapidly heat the reaction mixture, leading to faster reaction rates compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various pyrazole-containing heterocycles, such as 4H-pyrano[2,3-c]pyrazoles, where it has been shown to be more efficient than conventional stirring methods at room temperature. nanobioletters.com
The benefits of microwave-assisted synthesis include:
Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. dergipark.org.trnih.gov
Increased Yields: In many cases, microwave heating leads to higher isolated yields of the desired product.
Greener Chemistry: The efficiency of microwave heating can reduce energy consumption and sometimes allows for the use of less solvent or even solvent-free conditions. nih.gov
For example, a one-pot, three-component synthesis of pyrazolone (B3327878) derivatives has been effectively carried out using microwave irradiation under solvent-free conditions. mdpi.com
The choice of catalyst is critical in the synthesis of thiochromeno[4,3-c]pyrazoles and their analogs. Both acidic and basic catalysts are employed to facilitate the key cyclization steps.
Acidic Catalysis: Acidic conditions are often used to promote the cyclization of precursors. For instance, the reaction of 3-hydroxymethylene-thiochroman-4-ones can be influenced by acid, which can also lead to rearrangements and the formation of byproducts. rsc.org In the synthesis of related chromone-pyrazole systems, catalytic amounts of hydrochloric acid or sulfuric acid are used to effect cyclodehydration. nih.gov Trifluoroacetic acid has also been used as a catalyst in the synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones. nih.gov
Basic Catalysis: Base catalysts are also widely used. For example, the synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides can be achieved in the presence of tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) under microwave irradiation. dergipark.org.tr Potassium tert-butoxide, a strong base, has been shown to be an effective catalyst for accelerating the synthesis of 4H-pyrano[2,3-c]pyrazoles. nanobioletters.com Sodium ethoxide is another common base used to generate the necessary nucleophiles in pyrazole synthesis. dergipark.org.tr
Specific Reagents: Certain reagents play a crucial role in these syntheses. Phosphorus oxychloride (POCl₃) in DMF, known as the Vilsmeier-Haack reagent, is used to formylate pyrazole precursors, which can then be cyclized. nih.gov For cross-coupling reactions to build fused systems, reagents like tert-butyl hydroperoxide (TBHP) can be used as an oxidant. semanticscholar.org
The table below summarizes some of the catalysts and reagents used in the synthesis of related fused pyrazole systems.
| Catalyst/Reagent | Role | Precursor Type | Fused System |
| Hydrochloric Acid | Acid Catalyst | 1-(2-hydroxyaryl)propane-1,3-diones | 2-Pyrazolyl-chromones |
| Sulfuric Acid | Acid Catalyst | 1-(2-hydroxyaryl)propane-1,3-diones | 2-Pyrazolyl-chromones |
| Potassium tert-butoxide | Base Catalyst | Ethyl acetoacetate, hydrazine, etc. | 4H-Pyrano[2,3-c]pyrazoles |
| POCl₃/DMF | Formylating Agent | Hydrazones | Pyrazole-4-carbaldehydes |
| TBHP | Oxidant | Pyrazole-4-carbaldehyde | Thiochromeno[2,3-c]pyrazol-4(1H)-one |
Continuous flow chemistry offers a modern and efficient approach to the synthesis of heterocyclic compounds, including pyrazoles and their fused derivatives. mdpi.com This technology provides several advantages over traditional batch processing, such as improved safety, better heat and mass transfer, and the potential for easier scalability. mdpi.comafinitica.com
In a flow setup, reagents are continuously pumped through a reactor, often a heated coil or a microreactor, where the reaction takes place. mdpi.com This allows for precise control over reaction parameters like temperature, pressure, and residence time. afinitica.com For instance, the synthesis of pyrazole-4-carboxylate derivatives has been achieved in good to very good yields with excellent regioselectivities using a flow setup. mdpi.com
Continuous flow systems have also been employed for multi-step syntheses. For example, a four-step continuous flow process has been developed for the conversion of anilines into pyrazoles, where hazardous intermediates are generated and consumed in situ, thereby increasing safety. mdpi.com The Fischer indole synthesis, another important reaction for creating fused heterocycles, has also been adapted to flow conditions, demonstrating significant rate enhancements. nih.gov
While specific applications to this compound are not extensively detailed, the successful application of flow chemistry to a wide range of pyrazole and fused heterocyclic syntheses suggests its high potential for the production of this specific scaffold. mdpi.comafinitica.com
Control of Regioselectivity and Stereoselectivity in Reaction Outcomes
In the synthesis of substituted pyrazoles from unsymmetrical precursors, control over regioselectivity is a significant challenge. The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can potentially lead to two different regioisomers.
The regiochemical outcome can be influenced by several factors, including the nature of the substituents on the precursors, the solvent, and the catalyst used. For example, in the synthesis of fluorinated N-methylpyrazoles from 1,3-diketones and methylhydrazine, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity of the pyrazole formation compared to reactions in ethanol. conicet.gov.ar
In the context of this compound synthesis, the regioselectivity is primarily dictated by the structure of the thiochromanone precursor. The reaction of a 3-functionalized thiochroman-4-one with hydrazine will lead to the [4,3-c] fused system, whereas a 4-functionalized thiochroman-3-one (B105380) will result in the isomeric [3,4-c] system. rsc.org
Stereoselectivity becomes a consideration when chiral centers are present or formed during the reaction. While the core this compound is aromatic and thus achiral, the introduction of substituents or the reduction of the pyrazole or thiochromene rings can create stereocenters. The control of stereoselectivity in such cases would depend on the specific reaction conditions, the use of chiral catalysts or auxiliaries, and the nature of the substrate. For instance, in the synthesis of certain chromenopyrazolopyridines through a multicomponent reaction, the process was found to be diastereoselective, affording tetracyclic products with three stereogenic centers. nih.gov
Chemical Reactivity and Transformations of 1h,4h Thiochromeno 4,3 C Pyrazole
Electrophilic and Nucleophilic Reaction Profiles on the Fused System
The 1H,4H-thiochromeno[4,3-c]pyrazole scaffold possesses distinct electronic characteristics that dictate its reactivity towards electrophiles and nucleophiles. The pyrazole (B372694) ring is an electron-rich aromatic system, which generally favors electrophilic substitution. globalresearchonline.net In simple pyrazoles, electrophilic attack, such as nitration and halogenation, typically occurs at the C4 position due to the directing effects of the two nitrogen atoms. globalresearchonline.net In the fused thiochromeno[4,3-c]pyrazole system, the analogous position is C3a. However, the reactivity is also influenced by the fused thiochromene ring.
The thiochromene portion contains a benzene (B151609) ring, which is also susceptible to electrophilic aromatic substitution. The sulfur atom and the pyrazole ring can influence the regioselectivity of these reactions. Furthermore, the sulfur atom itself can act as a nucleophilic center and is susceptible to oxidation, potentially forming the corresponding sulfoxide (B87167) or sulfone under controlled oxidative conditions. The methylene (B1212753) group (CH2) at the C4 position is a non-aromatic, saturated center and represents another potential site for functionalization, for instance, through radical reactions. researchgate.netnih.gov
Derivatization and Site-Specific Functionalization Strategies
The derivatization of this compound is crucial for exploring its chemical space and developing compounds with specific properties. Research has focused on functionalizing both the pyrazole and the thiochromene moieties of the fused system.
The pyrazole moiety contains two nitrogen atoms, and their substitution is a primary strategy for derivatization. N-alkylation of asymmetrically substituted pyrazoles can often lead to a mixture of regioisomers (N1 and N2). nih.gov The regioselectivity of these reactions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. beilstein-journals.org
For N-alkylation, common conditions involve the deprotonation of the pyrazole N-H with a base followed by reaction with an alkyl halide. semanticscholar.org The choice of base is critical; for instance, sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for promoting N1-selective alkylation in related indazole systems. beilstein-journals.org Alternatively, potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) is another system used for regioselective N-alkylation of substituted pyrazoles. researchgate.net The steric and electronic effects of substituents on the heterocyclic frame play a significant role in directing the alkylation to a specific nitrogen atom. beilstein-journals.org
N-arylation of the pyrazole nitrogen can be achieved using transition metal catalysis. Copper- and palladium-catalyzed cross-coupling reactions are well-established methods for forming C-N bonds. organic-chemistry.org For example, coupling with aryl halides (iodides or bromides) using a copper(I) catalyst with a diamine ligand can yield N-arylpyrazoles. organic-chemistry.org Palladium-catalyzed methods, such as those using a Pd(II)/Phenanthroline system, have been developed for the C-3 arylation of pyrazoles but also highlight the advanced techniques available for modifying pyrazole-containing systems. nih.govrsc.org
| Reaction Type | Typical Reagents | Catalyst/Base | Solvent | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides (R-X) | NaH or K₂CO₃ | THF or DMSO | beilstein-journals.orgresearchgate.net |
| N-Alkylation | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | DCE | semanticscholar.orgmdpi.com |
| N-Arylation | Aryl Halides (Ar-X) | CuI / Diamine Ligand | - | organic-chemistry.org |
| N-Arylation | Arylboronic Acids | Copper(I) Oxide | Methanol | organic-chemistry.org |
Functionalization of the thiochromene part of the molecule allows for modulation of the compound's physicochemical properties. The benzene ring within the thiochromene moiety can undergo electrophilic aromatic substitution, such as halogenation, nitration, or Friedel-Crafts reactions, to introduce a wide range of substituents. The directing influence of the fused pyrazole ring and the sulfur bridge will determine the position of substitution.
In a closely related oxygen-containing analog, chromeno[4,3-c]pyrazol-4(2H)-one, derivatives have been synthesized by modifying the chromene portion, indicating the viability of this strategy. nih.gov Furthermore, the sulfur atom in the thiopyran ring is a site for potential oxidation to form the corresponding sulfoxide or sulfone derivatives. These oxidized forms can have significantly different biological and chemical properties.
The introduction of functional groups like carboxamides is a key strategy in medicinal chemistry to enhance binding affinity and solubility. For the this compound scaffold, such groups can be introduced at various positions. A common approach is the functionalization of the pyrazole ring. nih.gov
One effective method is to first introduce a carbaldehyde or carboxyl group onto the pyrazole ring, which can then be converted to a carboxamide. For instance, an oxidative amidation reaction can be performed on a pyrazole-carbaldehyde with an amine in the presence of an oxidant to directly form the amide. beilstein-journals.org A multi-component reaction involving a pyrazole carbaldehyde, a secondary amine, and elemental sulfur can be used to generate pyrazole-tethered thioamides. beilstein-journals.orgd-nb.info These methods provide a direct route to installing amide or thioamide functionalities, which are valuable for biological applications. nih.govd-nb.info
| Target Functional Group | Precursor | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Carboxamide | Pyrazole Carbaldehyde | Amine, Oxidant (e.g., H₂O₂) | Oxidative Amidation | beilstein-journals.org |
| Thioamide | Pyrazole Carbaldehyde | Secondary Amine, Elemental Sulfur | Three-Component Thioamidation | beilstein-journals.orgd-nb.info |
| Carboxamide | Pyrazole Carboxylic Acid | Amine, Coupling Agent (e.g., HATU, EDC) | Amide Coupling | nih.gov |
Ring-Opening and Rearrangement Reactions of the Fused Heterocycle
The this compound is a thermodynamically stable fused heterocyclic system due to the aromaticity of the pyrazole ring. Pyrazoles are generally resistant to ring-opening reactions under normal conditions. globalresearchonline.net However, under forcing conditions or with specific reagents, transformations involving the cleavage of the heterocyclic rings can occur.
For example, related heterocycles such as pyrazolines have been shown to undergo unexpected ring-opening when reacted with activated alkynes, leading to the formation of different pyrazole derivatives. rsc.orgresearchgate.net Similarly, certain thiophene-containing fused systems can undergo ring-opening reactions initiated by nucleophilic attack, particularly when activated by strong electron-withdrawing groups. ju.edu.jo
While no specific ring-opening or rearrangement reactions have been documented for the this compound parent compound, these examples from related systems suggest potential pathways for transformation. Such reactions could be triggered by strong nucleophiles, reactive dienophiles, or under photochemical conditions, potentially leading to novel molecular scaffolds. A theoretical study on the reactivity of pyrazaboles, another pyrazole-containing system, showed that ring-opening could be induced by amines, highlighting that the stability of the pyrazole core is not absolute. scholaris.ca
Structural Characterization Methodologies for 1h,4h Thiochromeno 4,3 C Pyrazole
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate structural details of organic molecules in solution. For 1H,4H-thiochromeno[4,3-c]pyrazole and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is indispensable for mapping out the proton and carbon frameworks and establishing the connectivity between them.
Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment, number, and connectivity of protons in a molecule. In the ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the aromatic protons of the benzo[b]thiopyran moiety, the pyrazole (B372694) proton, and the protons of the thiopyran ring.
For instance, in related pyrazole-containing heterocyclic systems, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. The chemical shifts and coupling patterns of these protons are influenced by the nature and position of any substituents on the aromatic ring. The NH proton of the pyrazole ring is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. mdpi.com The protons on the C4 of the thiochromene ring would likely appear as a singlet, with its chemical shift influenced by the adjacent sulfur atom and the pyrazole ring.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic-H | 7.0 - 8.0 | Multiplet | J = 7-8 (ortho), 2-3 (meta) |
| Pyrazole-NH | 10.0 - 13.0 | Broad Singlet | - |
| CH₂ (C4) | 3.5 - 4.5 | Singlet | - |
This table presents expected ¹H NMR data for the parent this compound based on analogous structures. Actual values may vary.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.
In related chromeno[4,3-c]pyrazol-4-ones, the carbonyl carbon of the lactone appears at a significantly downfield chemical shift. nih.gov For the thiochromeno analogue, the carbon atoms of the aromatic ring are expected to resonate in the range of 120-140 ppm. The carbons of the pyrazole ring will have characteristic chemical shifts, which are useful for confirming the presence of this heterocyclic core. ias.ac.in The C4 carbon, being adjacent to the sulfur atom, would likely appear in the aliphatic region but at a downfield position compared to a simple alkane due to the heteroatom's influence.
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic-C | 120 - 140 |
| Pyrazole-C | 110 - 150 |
| C4 | 30 - 40 |
| Quaternary Carbons (fusion) | 130 - 160 |
This table presents expected ¹³C NMR data for the parent this compound based on analogous structures. Actual values may vary.
While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of complex structures like this compound.
Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons. This allows for the connection of different structural fragments, such as identifying the connectivity between the protons on the aromatic ring and the quaternary carbons at the ring junctions.
Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule. For example, NOESY can confirm the spatial proximity of protons on the thiochromene and pyrazole rings.
The application of these advanced NMR techniques is critical for distinguishing between potential isomers and for providing a detailed three-dimensional picture of the molecule in solution. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-S bonds.
The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ group at C4 would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrazole rings will give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the thiochromene ring is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. rsc.org
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (pyrazole) | 3100 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| C=C (aromatic/pyrazole) | 1450 - 1600 | Stretching |
| C-S (thioether) | 600 - 800 | Stretching |
This table presents expected IR absorption frequencies for the parent this compound based on characteristic group frequencies.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.
The electron impact (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the thiochromenopyrazole core. Common fragmentation pathways for related pyrazole-containing heterocycles involve the loss of small, stable molecules. researchgate.net For the title compound, one might expect to see fragmentation involving the loss of HCN from the pyrazole ring or cleavage of the thiochromene ring system. The analysis of these fragmentation pathways can provide valuable corroborating evidence for the proposed structure.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide a wealth of information about the structure of a molecule in solution or in the gas phase, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and revealing the conformation of the fused ring system. nih.gov It would also show how the molecules pack in the solid state, including any intermolecular interactions such as hydrogen bonding involving the pyrazole N-H group. mdpi.com The resulting crystal structure serves as the ultimate proof of the molecular architecture and provides a solid foundation for understanding its chemical and biological properties.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the structural characterization of novel compounds, providing the foundational data to validate a proposed empirical formula. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. For a newly synthesized molecule like this compound, elemental analysis serves as a critical checkpoint to confirm its atomic composition.
The process involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich environment. azom.com This converts the constituent elements into simple gases: carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2), and sulfur to sulfur dioxide (SO2). azom.com These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. huji.ac.il The resulting data provides the percentage of each element in the original sample.
For the empirical formula of a compound to be considered validated, the experimentally determined ("found") percentages of C, H, N, and S must align closely with the theoretically calculated values derived from its proposed molecular formula. Typically, a deviation of within ±0.4% is considered acceptable in the scientific community for confirmation of a compound's purity and elemental composition. acs.orgnih.gov
Illustrative Elemental Analysis Data for this compound Derivatives
| Compound Name | Molecular Formula | Calculated (%) | Found (%) |
|---|
| This compound | C10H8N2S | C: 63.81 H: 4.28 N: 14.88 S: 17.03 | C: 63.75 H: 4.31 N: 14.81 S: 17.09 | | 2-Methyl-2,4-dihydro-1H-thiochromeno[4,3-c]pyrazole | C11H10N2S | C: 65.31 H: 4.98 N: 13.85 S: 15.85 | C: 65.25 H: 5.02 N: 13.79 S: 15.91 | | 2-Phenyl-2,4-dihydro-1H-thiochromeno[4,3-c]pyrazole | C16H12N2S | C: 72.70 H: 4.58 N: 10.60 S: 12.13 | C: 72.64 H: 4.61 N: 10.55 S: 12.19 | | 6-Chloro-1H,4H-thiochromeno[4,3-c]pyrazole | C10H7ClN2S | C: 53.94 H: 3.17 Cl: 15.92 N: 12.58 S: 14.39 | C: 53.88 H: 3.20 Cl: 15.87 N: 12.51 S: 14.45 | Note: The "Found (%)" values are illustrative and represent the expected close correlation with the "Calculated (%)" values in an actual experimental setting.
The congruence between the calculated and found values in such an analysis would provide strong evidence for the successful synthesis and purity of the target this compound and its analogues, thereby validating their empirical formulas.
Theoretical and Computational Chemistry Studies on 1h,4h Thiochromeno 4,3 C Pyrazole
Computational Prediction of Tautomerism and Isomeric StabilityComputational studies predicting the potential tautomers and their relative stabilities for 1H,4H-thiochromeno[4,3-c]pyrazole have not been published.nih.gov
Should such studies be published in the future, a detailed article could be composed.
Mechanistic Investigations of Molecular Interactions with Biological Targets in Vitro and Computational Focus
Theoretical Frameworks for Predicting Molecular Target Engagement
Computational methods, particularly molecular docking, serve as a fundamental theoretical framework for predicting how pyrazole-based compounds, including those with the thiochromeno[4,3-c]pyrazole scaffold, might interact with biological targets. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, estimate the binding affinity, and provide insights into the intermolecular forces driving the interaction.
Docking studies are routinely employed to screen pyrazole (B372694) derivatives against various protein targets, including kinases and proteases, to identify potential inhibitors. nih.govresearchgate.net For instance, docking simulations for a series of novel chromeno[4,3-c]pyrazol-4(2H)-one derivatives were performed to probe their binding model within the active site of phosphatidylinositol 3-kinase alpha (PI3Kα), successfully identifying key interactions and guiding further optimization. nih.gov Similarly, pyrazole derivatives have been docked against receptor tyrosine kinases (VEGFR-2), serine/threonine kinases (Aurora A, CDK2), and the main protease of SARS-CoV-2 to evaluate their inhibitory potential. nih.govnanobioletters.com These computational approaches are crucial for prioritizing compounds for synthesis and biological testing, providing a rational basis for target engagement. amazonaws.com
In Vitro Enzyme Inhibition Mechanistic Studies
In vitro enzyme assays provide concrete evidence of a compound's ability to modulate the activity of a biological target. For the structural analogue of thiochromenopyrazole, a series of chromeno[4,3-c]pyrazol-4(2H)-one derivatives were synthesized and evaluated as inhibitors of phosphatidylinositol 3-kinases (PI3Ks). nih.gov
One of the most potent compounds from this series, an oxime derivative of chromeno[4,3-c]pyrazol-4(2H)-one (Compound 5l in the source study), exhibited significant inhibitory activity against the PI3Kα isoform with an IC50 value of 0.012 µM. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, and such a low value indicates potent inhibition. The study also reported the compound's antiproliferative activity against the HCT-116 human colon cancer cell line, which was consistent with its potent enzyme inhibition. nih.gov
Another study on pyrazole derivatives containing a thiourea (B124793) skeleton identified a compound, C5 , as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase with an IC50 of 0.07 µM, comparable to the standard drug erlotinib. nih.gov These studies underscore the potential of the fused pyrazole scaffold to serve as a platform for developing potent and selective enzyme inhibitors.
Table 1: In Vitro Enzyme Inhibition Data for Chromeno[4,3-c]pyrazol-4(2H)-one and Other Pyrazole Analogues
| Compound Analogue | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Chromeno[4,3-c]pyrazol-4(2H)-one Oxime Derivative (5l) | PI3Kα | 0.012 | nih.gov |
| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) | EGFR | 0.07 | nih.gov |
Molecular-Level Receptor Binding Investigations
Molecular docking simulations provide a detailed, atomic-level view of how ligands interact with their receptor binding sites. For the potent PI3Kα inhibitor, the chromeno[4,3-c]pyrazol-4(2H)-one oxime derivative 5l , docking simulations were performed to elucidate its probable binding model. nih.gov These simulations are critical for understanding the key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for binding affinity and selectivity.
Docking studies on other pyrazole derivatives have revealed common binding patterns. For example, various pyrazole derivatives were shown to dock deeply within the binding pockets of protein kinases like VEGFR-2, Aurora A, and CDK2, forming key hydrogen bonds that are characteristic of kinase inhibitors. nih.govresearchgate.net The binding energy, a calculated value representing the strength of the interaction, is a key metric from these studies. For instance, certain pyrazole derivatives exhibited minimum binding energies ranging from -8.57 to -10.35 kJ/mol against these kinases. nih.gov
In another example, a pyrazole-based compound (15 ) was docked into the ATP binding pocket of CDK2, where it was predicted to form two crucial hydrogen bonds with the backbone of the hinge residue Leu83, a common interaction motif for CDK2 inhibitors. nih.gov
Table 2: Molecular Docking Results for Pyrazole Analogues against Various Receptors
| Compound Analogue Class | Protein Target (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| Chromeno[4,3-c]pyrazol-4(2H)-one Derivative (5l) | PI3Kα | Not specified | Not specified | nih.gov |
| 1,3,4-Thiadiazole-Pyrazole Derivative (1b) | VEGFR-2 (2QU5) | Not specified | -10.09 | nih.gov |
| 1,3,4-Thiadiazole-Pyrazole Derivative (1d) | Aurora A (2W1G) | Not specified | -8.57 | nih.gov |
| Pyrazole-Carboxamide Derivative (2b) | CDK2 (2VTO) | Not specified | -10.35 | nih.gov |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 (7KJS) | Leu83 | Not specified | nih.gov |
Investigation of Other Molecular Interactions
Besides enzyme and receptor inhibition, pyrazole-containing scaffolds have been investigated for their ability to interact with other crucial biomolecules like nucleic acids. A study on pyrazolyl-chalcone derivatives demonstrated their potential to damage DNA. nih.gov It is proposed that these compounds can bind to DNA strands through a combination of interactions, including the stacking of aromatic rings and van der Waals forces. Molecular docking simulations supported this, showing that the chalcones could form multiple hydrogen bonds with a DNA dodecamer. The unsaturated carbonyl system within the chalcone (B49325) structure was suggested to facilitate greater electrostatic interactions with DNA bases. nih.gov These findings suggest that certain derivatives of the thiochromeno[4,3-c]pyrazole scaffold could also potentially be designed to target nucleic acids.
Structure-Activity Relationship (SAR) Insights Derived from Molecular Modifications
Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its interaction with a biological target. By systematically modifying the chemical structure, researchers can identify the key determinants for binding and potency.
For the chromeno[4,3-c]pyrazol-4(2H)-one series targeting PI3Kα, the introduction of carbonyl or oxime derivatives at a specific position was a key element of the design. nih.gov The superior potency of the oxime derivative 5l highlights the critical role of this functional group in the interaction with PI3Kα. nih.gov
General SAR studies on the broader class of thiochromenes reveal that molecular modifications significantly influence bioactivity. rsc.orgbohrium.com Key insights include:
Electron-withdrawing substituents: Often enhance the biological potency. rsc.orgbohrium.com
Sulfur oxidation: Modifying the sulfur atom in the thiochromene ring can alter activity. rsc.orgbohrium.com
Ring substitutions: The nature and position of substituents on the aromatic rings are critical determinants of target specificity and potency. rsc.orgbohrium.comnih.gov
Table 3: Structure-Activity Relationship (SAR) Insights for Thiochromene and Pyrazole Analogues
| Compound Class | Structural Modification | Impact on Molecular Interaction/Potency | Reference |
|---|---|---|---|
| Chromeno[4,3-c]pyrazol-4(2H)-one | Introduction of oxime group | Significantly increased inhibitory potency against PI3Kα | nih.gov |
| Thiochromenes | Addition of electron-withdrawing groups | Generally enhances bioactivity | rsc.orgbohrium.com |
| Thiazolidinone-pyrazoles | Introduction of Cl, NO2, or OH on phenyl ring | 2-4 fold potentiation of activity | nih.gov |
| Thiazolyl-2-Pyrazoline Hybrids | Nature of substituents on pyrazoline and phenyl rings | Most important factor for antibacterial/antifungal activities | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel, Sustainable, and Scalable Synthetic Routes
Current syntheses of 4H-thiochromeno[4,3-c]pyrazoles often involve the reaction of 3-hydroxymethylene- or 3-cyanomethylene-thiochroman-4-ones with hydrazine (B178648) derivatives. rsc.org While effective at the lab scale, these methods may not be optimal for large-scale production or for generating a diverse library of analogues. Future research should focus on developing more sustainable and scalable synthetic strategies.
Key areas for exploration include:
Multicomponent Reactions (MCRs): The development of one-pot, multicomponent reactions could significantly improve efficiency by combining multiple synthetic steps without isolating intermediates. mdpi.comnih.gov This approach is known for its atom economy and potential for creating complex molecules from simple starting materials.
Green Chemistry Approaches: Investigating the use of environmentally benign solvents (like water), catalysts, and reaction conditions (such as microwave or ultrasound irradiation) could lead to more sustainable synthetic protocols. nih.govresearchgate.net
Catalytic Methods: Exploring the use of novel catalysts, including metal-based or organocatalysts, could provide new pathways to the thiochromeno[4,3-c]pyrazole core and allow for greater control over regioselectivity and stereoselectivity.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | Increased efficiency, atom economy, diversity generation. | Identification of suitable starting materials and reaction conditions. |
| Green Chemistry | Reduced environmental impact, safer processes. | Use of aqueous media, recyclable catalysts, and energy-efficient methods. nih.govresearchgate.net |
| Novel Catalysis | Improved yields, selectivity, and substrate scope. | Screening of various metal and organocatalysts. |
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The chemical reactivity of the 1H,4H-thiochromeno[4,3-c]pyrazole system is largely uncharted territory. A systematic investigation into its reactivity could reveal novel transformation pathways and provide access to a wider range of functionalized derivatives.
Future research should investigate:
Functionalization of the Core Structure: Exploring reactions that selectively functionalize the pyrazole (B372694), thiochromene, or benzene (B151609) rings would be highly valuable. This could include electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or functionalization of the methylene (B1212753) bridge.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the heterocyclic system under various conditions (e.g., acidic, basic, thermal) could lead to the discovery of interesting ring-opening or rearrangement reactions, providing access to novel scaffolds.
Cycloaddition Reactions: The pyrazole moiety can participate in cycloaddition reactions, and exploring this reactivity within the thiochromeno[4,3-c]pyrazole framework could lead to the synthesis of complex polycyclic systems. nih.gov
Advanced Spectroscopic and Structural Investigations for Fine-Tuning Structural Characterization
While basic spectroscopic data for some derivatives exist, a more in-depth analysis using advanced techniques is needed for a comprehensive understanding of the structure and stereochemistry of these compounds.
Areas for advanced investigation include:
Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of proton and carbon signals, especially for complex substituted analogues. rsc.org
Single-Crystal X-ray Diffraction: Obtaining crystal structures is crucial for definitively determining the three-dimensional arrangement of atoms, including bond lengths, bond angles, and conformation. nih.gov This is particularly important for understanding intermolecular interactions in the solid state.
Chiroptical Spectroscopy: For chiral derivatives, techniques such as circular dichroism (CD) spectroscopy would be essential for characterizing their stereochemical properties.
| Technique | Information Gained | Importance for Research |
| 2D NMR Spectroscopy | Unambiguous proton and carbon assignments, connectivity. | Essential for structural elucidation of new derivatives. rsc.org |
| X-ray Crystallography | Precise 3D structure, conformation, intermolecular interactions. | Provides definitive proof of structure and informs computational models. nih.gov |
| Circular Dichroism | Absolute configuration of chiral centers. | Crucial for the study of stereoisomers. |
Deeper Theoretical Understanding of Electronic and Conformational Dynamics
Computational chemistry offers a powerful tool to complement experimental studies and provide a deeper understanding of the electronic and conformational properties of this compound.
Future theoretical studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic data (e.g., NMR chemical shifts, IR frequencies), which can be compared with experimental results. nih.govmdpi.com
Tautomerism and Conformational Analysis: Theoretical calculations can help to predict the relative stabilities of different tautomers and conformers of the thiochromeno[4,3-c]pyrazole system, providing insights into its dynamic behavior. globalresearchonline.net
Reaction Mechanisms: Computational modeling can be employed to elucidate the mechanisms of known and potential chemical reactions, guiding the design of new synthetic strategies. researchgate.net
Potential Applications in Advanced Materials Science
The fused heterocyclic structure of this compound, containing both sulfur and nitrogen heteroatoms, suggests that it may possess interesting optical and electronic properties, making it a candidate for applications in materials science.
Unexplored areas with potential include:
Organic Electronics: The extended π-system of the thiochromeno[4,3-c]pyrazole core could be exploited in the design of organic semiconductors, organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) devices.
Fluorescent Probes: Modification of the core structure with various substituents could lead to the development of novel fluorescent dyes or sensors for the detection of specific analytes. Pyrazole derivatives are known to have applications as fluorescent substances. globalresearchonline.net
Nonlinear Optical (NLO) Materials: The presence of donor and acceptor groups on the aromatic system could result in materials with significant NLO properties, which are of interest for applications in telecommunications and optical computing.
Computational and Rational Design of Novel Analogues for Specific Molecular Interactions
Computational tools can be instrumental in the rational design of novel this compound analogues with tailored properties for specific molecular interactions.
Future research in this area should involve:
Molecular Docking: For applications in medicinal chemistry, molecular docking studies can be used to predict the binding modes and affinities of thiochromeno[4,3-c]pyrazole derivatives with biological targets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of compounds with their biological activity or physical properties, QSAR models can be developed to guide the design of more potent or effective analogues.
In Silico Screening: Virtual libraries of thiochromeno[4,3-c]pyrazole derivatives can be computationally screened against various targets to identify promising candidates for synthesis and further investigation. mdpi.com
By systematically exploring these future research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in synthesis, materials science, and beyond.
Q & A
Basic: What are the common synthetic routes for 1H,4H-thiochromeno[4,3-c]pyrazole?
Methodological Answer:
The synthesis typically involves constructing the pyrazole and thiochromene rings via cyclization reactions. Key approaches include:
- Semicarbazide/Thiosemicarbazide Cyclization : Reacting 3-benzylidene-thiochromanones with semicarbazide or thiosemicarbazide under acidic conditions to form the pyrazole ring. This method yields cis 3-H,3a-H stereoisomers exclusively, as confirmed by ¹H and ¹³C NMR .
- Multi-Component Reactions : One-pot reactions using thiochromanone derivatives, aldehydes (e.g., salicylaldehyde), and nitriles (e.g., malononitrile) in solvents like 1,4-dioxane. For example, compound 13 (a chromeno-pyrazole analog) was synthesized via this route, with structural confirmation via ¹H NMR and MS .
- Functionalization Post-Cyclization : Alkylation or bromination of preformed thiochromeno[4,3-c]pyrazoles using reagents like 2-bromoethanol or 1,3-dibromopropane. Silica gel chromatography (hexane/EtOAc gradients) is commonly used for purification, achieving yields of 48–76% .
Basic: How is structural elucidation performed for thiochromeno[4,3-c]pyrazole derivatives?
Methodological Answer:
Structural characterization relies on:
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.5–7.5 ppm) and carbons (δ 148–154 ppm) confirm the fused thiochromene-pyrazole system. For example, compound 31 showed characteristic peaks at δ 7.13 (3-H) and δ 4.31–4.25 (OCH₂) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 325.1 for 4a ) and fragmentation patterns to validate substituents .
- Elemental Analysis : Used to confirm purity (>95%) and stoichiometry .
Advanced: How can researchers evaluate the biological activity of thiochromeno[4,3-c]pyrazole derivatives?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or XTT assays on cancer cell lines (e.g., HepG2, MCF-7). Compound 12 (a thiourea derivative) showed activity at IC₅₀ < 10 µM, with dose-response curves and negative controls (e.g., DMSO) to exclude solvent interference .
- Anti-Inflammatory Screening : Measure inhibition of TNF-α or COX-2 via ELISA. Derivatives with hydroxyl or alkoxy groups (e.g., 34–36 ) are prioritized due to enhanced solubility and target engagement .
- In Vivo Models : For neuroinflammatory diseases (e.g., multiple sclerosis), administer compounds at 10–50 mg/kg/day in rodent models. Monitor clinical scores and histopathology for efficacy .
Advanced: How to resolve contradictions in spectral data interpretation for structurally similar analogs?
Methodological Answer:
- Differential NMR Analysis : Compare coupling constants (e.g., J = 1.6 Hz for 6-H/8-H in 31 ) to distinguish regioisomers. Stereoisomers (e.g., Z/E mixtures in compound 9 ) are identified via integration ratios in ¹H NMR .
- Computational Validation : Use DFT calculations to predict ¹³C chemical shifts. Deviations >2 ppm may indicate incorrect assignments .
- X-ray Crystallography : Resolve ambiguous cases, as seen in benzopyrano[4,3-c]pyrazoles, where crystal structures confirmed cis stereochemistry .
Advanced: What stereochemical considerations are critical in designing thiochromeno[4,3-c]pyrazole derivatives?
Methodological Answer:
- Stereoselective Synthesis : Reactions with chiral auxiliaries (e.g., L-proline) or asymmetric catalysis can induce enantioselectivity. For example, semicarbazide reactions yield cis isomers exclusively, while thiosemicarbazide may produce mixed stereochemistry .
- Conformational Analysis : Use NOESY to assess spatial proximity of substituents. In compound 10 , steric hindrance between the quinoline and pyrazole moieties dictates bioactivity .
Advanced: How can computational methods optimize thiochromeno[4,3-c]pyrazole derivatives for energetic materials?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and heats of formation (HOFs). For 1,4-dinitramino-3,6-dinitropyrazolo[4,3-c]pyrazole, DFT predicted a detonation velocity of 8.9 km/s, validated experimentally .
- Impact Sensitivity Modeling : Use Hirshfeld surface analysis to correlate molecular packing with stability. Derivatives with planar structures exhibit lower sensitivity due to reduced strain .
- Thermal Stability Screening : DSC measurements (heating rate 10°C/min) identify decomposition temperatures (>200°C is ideal for explosives) .
Advanced: What strategies improve reaction efficiency in multi-component syntheses?
Methodological Answer:
- Green Catalysis : Ionic liquids like [TMBSED][TFA]₂ enhance yields (85–92%) in solvent-free conditions by stabilizing intermediates .
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining regioselectivity .
- Workflow Optimization : Sequential addition of reagents (aldehyde → malononitrile → pyrazolone) minimizes side reactions. TLC (hexane/EtOAc 3:1) monitors progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
